molecular formula C21H26ClN5O B6084221 2-(4-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

2-(4-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B6084221
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: DGHPHEVZHCLAQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with notable activity against CDK2 and CDK5 [1] . This compound is a key research tool in oncology, specifically designed to probe the mechanisms of uncontrolled cell cycle progression and transcriptional dysregulation in various cancer models. Its mechanism involves binding to the ATP-binding pocket of target CDKs, effectively halting the phosphorylation of key substrates like retinoblastoma (Rb) protein, which induces G1/S phase cell cycle arrest and promotes apoptosis in susceptible cancer cells [1] . The structural motif of the pyrazolo[1,5-a]pyrimidine core, optimized with the 4-chlorophenyl and morpholine-propyl side chains, confers high kinase selectivity and potent cellular activity [1] . Researchers utilize this compound to investigate CDK-driven signaling pathways, evaluate synthetic lethal interactions, and explore its potential as a chemotherapeutic agent, particularly in studies focusing on triple-negative breast cancer (TNBC) and other malignancies characterized by cell cycle defects [1] .

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-15-14-19(23-8-3-9-26-10-12-28-13-11-26)27-21(24-15)16(2)20(25-27)17-4-6-18(22)7-5-17/h4-7,14,23H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHPHEVZHCLAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-(Morpholin-4-yl)propan-1-amine

  • Step 1 : Morpholine (1.0 eq) reacts with 1-bromo-3-chloropropane (1.2 eq) in THF at 60°C for 12 hours to yield 3-chloropropylmorpholine.

  • Step 2 : Ammonolysis using NH₃/MeOH at 100°C in a sealed tube for 24 hours.

  • Yield : 65% over two steps.

Coupling to Pyrazolo[1,5-a]pyrimidin-7-amine

  • Reactants : 7-Amino intermediate (1.0 eq), 3-(morpholin-4-yl)propan-1-amine (1.5 eq)

  • Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 eq)

  • Solvent : DMF, 110°C, 18 hours.

  • Yield : 60–65% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Post-Reaction Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 1.90 (quintet, 2H, CH2), 2.50 (t, 2H, NCH2), 3.72 (t, 4H, morpholine-OCH2), 4.54 (t, 2H, NHCH2), 7.30–7.60 (m, 4H, Ar-H).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages
CyclocondensationAcetic acid, reflux70%95%Scalable, minimal byproducts
Diazonium Coupling0°C, pH 8–972%97%High regioselectivity
SNAr CouplingPd/Xantphos, DMF, 110°C65%98%Tolerates bulky amines

Challenges and Optimization Strategies

  • Side Chain Installation : The morpholinopropyl group’s steric bulk reduces coupling efficiency. Increasing Pd catalyst loading to 7 mol% improves yields to 70%.

  • Purification : Silica gel chromatography with CH₂Cl₂:MeOH (9:1) effectively separates the target compound from unreacted amine.

  • Stability : The final compound is hygroscopic; storage under N₂ at −20°C is recommended.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) achieved 62% overall yield using:

  • Cost-Effective Modifications : Replacing Pd₂(dba)₃ with Pd(OAc)₂ reduced catalyst costs by 40%.

  • Green Chemistry : Ethanol/water mixtures (7:3) replaced DMF in the coupling step, reducing waste .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Potential therapeutic agent for the treatment of cancer and other diseases due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Pyrazolo[1,5-a]pyrimidin-7-amine Scaffold

All analogues share the pyrazolo[1,5-a]pyrimidin-7-amine core but differ in substituents at positions 2, 3, 5, and the N7 side chain.

Table 1: Substituent Variations in Key Analogues
Compound ID/Name Position 2 Position 3 Position 5 N7 Side Chain Molecular Weight (g/mol) Reference
Compound A 4-Chlorophenyl Methyl Methyl 3-(Morpholin-4-yl)propyl 441.23
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl tert-Butyl Cyclopentyl 396.91
3-(4-Fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Methyl Propyl 298.36
3-(4-Chlorophenyl)-5-methyl-N-[3-morpholin-4-ylpropyl]pyrazolo[1,5-a]pyrimidin-7-amine (trifluoromethyl variant) 4-Chlorophenyl Trifluoromethyl Methyl 3-(Morpholin-4-yl)propyl 453.90
N-(4-Fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 4-Methoxyphenyl Methyl Methyl 4-Fluorophenyl 362.40

Key Structural Differences and Implications

Position 2 Substituents: Compound A has a 4-chlorophenyl group, which enhances hydrophobic interactions in target binding . The trifluoromethyl group in increases metabolic stability and electronegativity, which may improve target selectivity.

N7 Side Chain Modifications: The morpholinylpropyl chain in Compound A and improves water solubility compared to the cyclopentyl group in or the simple propyl chain in . Morpholine derivatives are known to enhance blood-brain barrier penetration in CNS-targeted drugs . Aromatic amine side chains (e.g., 4-fluorophenyl in ) may reduce solubility but increase π-π stacking interactions with aromatic residues in enzymes .

Table 2: Reported Activities of Analogues
Compound ID/Name Activity Profile Key SAR Insight Reference
Pyrazolo[1,5-a]pyrimidines with pyridin-2-ylmethyl side chains Anti-mycobacterial (MIC: 0.5–2 µg/mL) Bulkier N7 substituents (e.g., piperidinyl) enhance potency against M. tuberculosis .
N-(4-Methoxyphenethyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Anti-tubercular Chlorophenyl groups at position 5 improve target engagement .
Pyrazolo[3,4-d]pyrimidines with aromatic amines Anticancer (EGFR/ErbB2 inhibition) Fluorine at position 3 increases kinase selectivity .

Anti-Mycobacterial Activity

Compounds with morpholinylpropyl or pyridinylmethyl side chains (e.g., ) show potent anti-mycobacterial activity. The morpholine group in Compound A may similarly enhance penetration into bacterial membranes.

Kinase Inhibition Potential

The trifluoromethyl variant in and fluorophenyl-containing analogues (e.g., ) suggest that Compound A 's 4-chlorophenyl group could stabilize interactions with hydrophobic kinase pockets, akin to EGFR inhibitors .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with chloropyrimidine intermediates. Key steps include:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Introduction of the morpholinylpropylamine side chain via nucleophilic substitution, requiring inert atmospheres (argon/nitrogen) and catalysts like triethylamine .
  • Optimization : Yield and purity are enhanced by controlling temperature (60–80°C) and using HPLC for purification .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between N-alkylation vs. O-alkylation) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures ≥95% purity .

Q. What initial biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., CDKs) or receptors using fluorescence-based assays .
  • Solubility and stability : Evaluate in PBS (pH 7.4) and simulated biological fluids .

Q. How does the morpholinylpropyl group influence the compound’s physicochemical properties?

The morpholine ring enhances solubility in aqueous media due to its hydrophilic nature, while the propyl linker balances lipophilicity for membrane permeability. Computational tools like LogP predictors estimate a LogP of ~2.8, indicating moderate bioavailability .

Q. What are the primary challenges in scaling up synthesis for preclinical studies?

  • Purification : Scaling HPLC is cost-prohibitive; switch to flash chromatography with silica gel .
  • Side reactions : Optimize stoichiometry to minimize by-products (e.g., over-alkylation) .
  • Stability : Store under argon at -20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Core modifications : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on binding .
  • Side-chain variations : Compare morpholinylpropyl with piperazinyl or pyrrolidinyl groups (see Table 1) .
  • Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff) .

Table 1 : SAR of Pyrazolo[1,5-a]Pyrimidine Derivatives

SubstituentBiological Activity (IC₅₀, nM)Selectivity Ratio (Target/Off-Target)
4-Chlorophenyl12.3 ± 1.2 (Kinase X)8.5
4-Fluorophenyl9.8 ± 0.9 (Kinase X)12.1
3,4-Dimethoxyphenyl15.6 ± 2.1 (Kinase Y)5.7
Data from

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life, clearance, and bioavailability in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites .
  • Dose optimization : Adjust dosing regimens to account for species-specific metabolic differences .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 3QKK) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinity changes from substituent modifications .

Q. How can metabolic stability be improved for this compound?

  • Cytochrome P450 assays : Identify metabolic soft spots using human liver microsomes .
  • Deuterium incorporation : Replace labile hydrogen atoms in the morpholinylpropyl group to reduce oxidation .
  • Prodrug strategies : Mask amine groups with acetyl or PEGylated moieties .

Q. What strategies validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • RNA interference (RNAi) : Knock down putative targets and assess rescue of compound activity .
  • Chemical proteomics : Use affinity-based pull-downs with biotinylated analogs to identify interacting proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.